4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)benzamide
Description
This compound is a quinazoline derivative featuring a 6-bromo substitution, a 4-oxo group, and a 2-sulfanylidene (thione) moiety. The quinazoline core is linked via a methyl group to a benzamide scaffold, with the N-substituent being a 3-methoxypropyl group. The synthesis of analogous compounds involves multi-step protocols, such as coupling reactions using reagents like HATU and DIPEA ().
Properties
CAS No. |
422287-61-4 |
|---|---|
Molecular Formula |
C20H20BrN3O3S |
Molecular Weight |
462.36 |
IUPAC Name |
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)benzamide |
InChI |
InChI=1S/C20H20BrN3O3S/c1-27-10-2-9-22-18(25)14-5-3-13(4-6-14)12-24-19(26)16-11-15(21)7-8-17(16)23-20(24)28/h3-8,11H,2,9-10,12H2,1H3,(H,22,25)(H,23,28) |
InChI Key |
OTZQEOPAEFGHLG-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-methoxypropyl)benzamide is a synthetic organic molecule belonging to the quinazolinone derivatives family. Its complex structure includes a quinazolinone core, a bromine atom, and a benzamide moiety, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 481.4 g/mol. The presence of various functional groups enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H24BrN4O2S |
| Molecular Weight | 481.4 g/mol |
| Structural Features | Quinazolinone core, bromine, benzamide |
Antitumor Properties
Research indicates that the compound exhibits significant antitumor activity . The mechanism involves the inhibition of specific enzymes and receptors that are crucial in tumor growth and proliferation. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by activating apoptotic pathways and inhibiting cell cycle progression.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various pathogens. Studies have indicated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infectious diseases. The mechanism appears to involve disruption of bacterial cell walls and interference with metabolic pathways essential for bacterial survival.
COX-2 Inhibition
Another notable activity is its potential as a COX-2 inhibitor . Compounds with similar structures have been shown to possess anti-inflammatory properties by selectively inhibiting the COX-2 enzyme, which plays a key role in inflammation and pain pathways. Preliminary data suggest that this compound may exhibit comparable inhibitory effects, contributing to its therapeutic profile in inflammatory conditions.
Case Studies
-
Antitumor Efficacy Study
- A study evaluated the cytotoxic effects of the compound on various cancer cell lines, including breast and lung cancer cells. Results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those of standard chemotherapeutics.
- Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis.
-
Antimicrobial Activity Assessment
- In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL.
- The study highlighted its potential as an alternative treatment for antibiotic-resistant infections.
-
Inflammation Model
- In an animal model of inflammation, administration of the compound resulted in reduced paw edema compared to control groups, supporting its role as a COX-2 inhibitor.
The biological activity of this compound can be attributed to:
- Enzyme Inhibition : Interference with key enzymes involved in cancer metabolism and inflammatory responses.
- Apoptosis Induction : Activation of apoptotic pathways leading to cell death in tumor cells.
- Antimicrobial Action : Disruption of microbial cell integrity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations in the Quinazoline Core
- Target Compound : 6-Bromo-4-oxo-2-sulfanylidene-1H-quinazoline core.
- Compound 10 (): Features a 6-bromo-2,4-dioxo-1,2-dihydroquinazoline core with a 4-bromobenzyl substitution at N-1.
- Compound 52 (): Contains a 4-isopropylbenzyl group at N-1 and a 4-oxo group.
- Compound 1z (): Includes a 6-bromo-4-oxo core with a 3,4,5-trimethoxystyryl substituent at position 2.
Key Insight : The sulfanylidene group in the target compound replaces the 2-oxo group found in many analogs, which may enhance hydrogen-bonding interactions in enzymatic targets.
Benzamide Substituent Modifications
- Target Compound : N-(3-Methoxypropyl) group, enhancing hydrophilicity.
- Compound 16 (): N-(3-Trifluoromethylphenyl) substituent, introducing strong electron-withdrawing effects.
- Compound in : N-(2-Methoxybenzyl) group, combining aromaticity with methoxy flexibility.
Key Insight : The 3-methoxypropyl group in the target compound likely improves solubility compared to aromatic substituents, which could enhance bioavailability.
Data Tables
Table 1: Structural and Functional Comparison of Quinazoline Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
